P-CAB agent 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

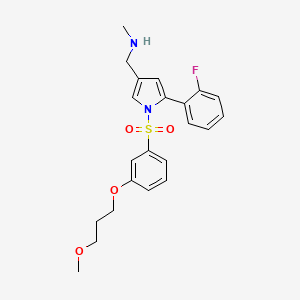

C22H25FN2O4S |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine |

InChI |

InChI=1S/C22H25FN2O4S/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3 |

InChI Key |

UDHVRDAZIAGHFG-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: P-CAB Agent 2 (Keverprazan)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the potassium-competitive acid blocker (P-CAB), P-CAB agent 2, also known as Keverprazan.

Chemical Structure and Identification

This compound, systematically named 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine, is a potent, orally active inhibitor of the gastric H+/K+-ATPase.[1][2][3][4] Its hydrochloride salt is identified by the CAS number 2209911-80-6.[1][2][5][6]

Chemical Structure (Keverprazan Hydrochloride)

Table 1: Chemical Identification of this compound (Keverprazan)

| Identifier | Value |

| Common Name | This compound, Keverprazan |

| CAS Number | 2209911-80-6 (hydrochloride salt)[1][2][5][6] |

| Molecular Formula | C22H26ClFN2O4S (hydrochloride salt)[2][5][6] |

| Molecular Weight | 468.97 g/mol (hydrochloride salt)[5][6] |

| IUPAC Name | 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine hydrochloride |

| SMILES | Cl.O=S(N1C(C2=C(F)C=CC=C2)=CC(CNC)=C1)(C1=CC(OCCCOC)=CC=C1)=O[5] |

Synthesis of Keverprazan

The synthesis of Keverprazan involves a multi-step process, beginning with the formation of a key pyrrole intermediate, followed by sulfonylation and reductive amination.[3] The synthesis of the core pyrrole fragment has been described in the scientific literature, providing a basis for the overall synthetic route.

Synthesis of the Pyrrole Aldehyde Intermediate

A foundational step in the synthesis of many P-CABs, including the structural class to which Keverprazan belongs, is the creation of a substituted pyrrole-3-carbaldehyde. A general method for this has been reported by Arikawa et al. and is adaptable for the synthesis of the necessary precursor for Keverprazan.

Overall Synthesis of Keverprazan Hydrochloride

The following is a representative synthesis of Keverprazan hydrochloride, based on publicly available information.

Experimental Protocol: Synthesis of Keverprazan Hydrochloride

-

Sulfonylation: A suitable pyrrole derivative is coupled with a substituted benzenesulfonyl chloride.

-

Reductive Amination: The resulting aldehyde is then reacted with methylamine, and the intermediate imine is reduced, for example with sodium cyanoborohydride, to yield Keverprazan.

-

Salt Formation: The free base of Keverprazan is then treated with hydrochloric acid to furnish the hydrochloride salt.[3]

Biological Activity and Quantitative Data

Keverprazan is a potent inhibitor of the gastric proton pump (H+/K+-ATPase) and also exhibits inhibitory activity against the hERG potassium channel at higher concentrations.

Table 2: In Vitro Biological Activity of this compound (Keverprazan)

| Target | Assay | IC50 | Reference |

| H+/K+-ATPase | Enzyme Inhibition Assay | <100 nM | [1][2][6] |

| hERG Potassium Channel | Electrophysiology Assay | 18.69 µM | [1][2][6] |

Table 3: Pharmacokinetic Parameters of Keverprazan (Multiple Doses in Healthy Subjects)

| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (h*ng/mL) |

| 20 mg/day (Day 7) | 43.1 - 93.2 | 1.25 - 3 | 6.23 - 7.01 | 361 - 1131 |

| 40 mg/day (Day 7) | 28.8 - 59.3 | 1.5 - 2 | 6.27 - 6.52 | 230 - 512 |

Mechanism of Action

P-CABs, including Keverprazan, function by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells. This action prevents the exchange of intracellular H+ for extracellular K+, thereby inhibiting the final step of gastric acid secretion. Unlike proton pump inhibitors (PPIs), the action of P-CABs is not dependent on an acidic environment for activation.

Experimental Protocols

The following are representative protocols for key assays used to characterize P-CABs like Keverprazan.

H+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the proton pump, typically isolated from gastric tissue.

Protocol: H+/K+-ATPase Inhibition Assay

-

Enzyme Preparation: H+/K+-ATPase-rich microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential centrifugation.

-

Reaction Mixture: The reaction is carried out in a buffer (e.g., Tris-HCl) containing MgCl2, KCl, and the test compound (Keverprazan) at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP. The mixture is incubated at 37°C for a defined period.

-

Termination and Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method (e.g., Fiske-Subbarow method).

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of Pi released in the presence of the test compound to that in a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

hERG Potassium Channel Assay

This assay is crucial for assessing the potential cardiac side effects of a drug candidate. The patch-clamp technique is the gold standard for this evaluation.

Protocol: hERG Manual Patch-Clamp Assay

-

Cell Culture: A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is used.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Recording Conditions: Cells are bathed in an extracellular solution, and a glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents.

-

Compound Application: The test compound (Keverprazan) is applied to the cell at various concentrations.

-

Data Analysis: The effect of the compound on the hERG current (typically the tail current) is measured, and the concentration-response curve is used to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijpsr.com [ijpsr.com]

- 3. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]

An In-depth Technical Guide to the Discovery and Development of Tegoprazan: A Novel Potassium-Competitive Acid Blocker

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Tegoprazan, a leading potassium-competitive acid blocker (P-CAB). This document is intended for researchers, scientists, and drug development professionals in the field of gastroenterology and pharmacology.

Introduction

Tegoprazan (also known as CJ-12420) is a potent and highly selective, reversible inhibitor of the gastric H+/K+-ATPase (proton pump).[1] Developed to address the limitations of traditional proton pump inhibitors (PPIs), Tegoprazan offers a rapid onset of action and prolonged control of gastric pH.[2] It belongs to the class of drugs known as potassium-competitive acid blockers (P-CABs), which represent a significant advancement in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4]

Discovery and Chemical Synthesis

Tegoprazan was originally discovered by Pfizer and subsequently developed by RaQualia Pharma and CJ Healthcare (now HK inno.N).[5] Its chemical name is (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide.[1]

The synthesis of Tegoprazan involves a multi-step process, beginning with the preparation of two key building blocks.

Synthesis of Building Block #1 (Benzimidazole core): [5][6][7]

-

Selective O-benzylation of a phenol starting material.

-

Regioselective bromination using N-Bromosuccinimide (NBS).

-

Acetylation of the aniline group.

-

Palladium-catalyzed cyanation of the aryl bromide.

-

Iron-catalyzed reduction of the nitro group and subsequent condensation to form the benzimidazole ring.

-

Hydrolysis of the nitrile to a carboxylic acid.

-

Coupling of the carboxylic acid with dimethylamine.

-

Protection of the amine with a tosyl group.

-

Removal of the benzyl group via hydrogenolysis.

Synthesis of Building Block #2 (Chroman derivative): [5][6][7]

-

Condensation with an alkyne.

-

Reduction of the double bond and an intramolecular Friedel-Crafts acylation.

-

Corey-Bakshi-Shibata (CBS) reduction to produce the chiral alcohol.

Final Synthesis of Tegoprazan: [5][6][7]

-

A Mitsunobu-type reaction is performed to couple the two building blocks.

-

Finally, the tosyl protecting group is removed to yield Tegoprazan.

Mechanism of Action

Tegoprazan competitively and reversibly inhibits the H+/K+-ATPase in gastric parietal cells.[8][9] Unlike PPIs, which require acid activation and form covalent bonds with the proton pump, Tegoprazan binds ionically to the potassium-binding site of the enzyme, effectively blocking the final step of gastric acid secretion.[10] This direct and reversible inhibition allows for a rapid onset of action and sustained acid suppression, independent of the pump's activation state.[1]

Mechanism of Tegoprazan Action on the Gastric H+/K+-ATPase.

Preclinical Pharmacology

In preclinical studies, Tegoprazan demonstrated potent and selective inhibition of H+/K+-ATPase from various species, including porcine, canine, and human, with IC50 values in the sub-micromolar range.[1] Kinetic analyses confirmed a potassium-competitive and reversible mode of inhibition.[1] In vivo studies in dogs showed that oral administration of Tegoprazan led to rapid absorption and significant, dose-dependent inhibition of histamine-induced gastric acid secretion.[1]

Clinical Development

Tegoprazan has undergone extensive clinical evaluation in Phase I, II, and III trials for the treatment of erosive esophagitis (EE), gastric ulcers, and non-erosive reflux disease (NERD).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in healthy volunteers have shown that Tegoprazan is rapidly absorbed, with time to maximum plasma concentration (Tmax) typically occurring within 1-2 hours.[11] Its pharmacokinetic profile is not significantly affected by food, allowing for more flexible dosing regimens compared to some PPIs.[1][12] Pharmacodynamic studies have demonstrated a rapid and sustained increase in intragastric pH, with a significant percentage of time the pH remains above 4, a key predictor of healing in acid-related disorders.[13]

Table 1: Pharmacokinetic Parameters of Tegoprazan (50 mg) in Healthy Male Volunteers

| Parameter | Fasting State | 30 min Before High-Fat Meal | 30 min After High-Fat Meal |

| Cmax (ng/mL) | 485.3 ± 123.1 | 499.8 ± 108.5 | 328.9 ± 84.7 |

| Tmax (hr) | 1.0 (0.5 - 2.0) | 1.5 (0.5 - 3.0) | 3.0 (1.5 - 5.0) |

| AUCt (ng·h/mL) | 2056.4 ± 403.5 | 2187.6 ± 440.8 | 2147.2 ± 410.9 |

| t1/2 (hr) | 3.9 ± 0.6 | 4.1 ± 0.7 | 4.3 ± 0.6 |

| Data presented as mean ± SD for Cmax, AUCt, and t1/2, and as median (range) for Tmax. Data sourced from a study in healthy male subjects.[11] |

Efficacy in Erosive Esophagitis

Multiple Phase III, randomized, double-blind, multicenter trials have demonstrated the non-inferiority of Tegoprazan to standard PPIs, such as esomeprazole and lansoprazole, in the healing of erosive esophagitis.[2][14]

Table 2: Cumulative Healing Rates in Patients with Erosive Esophagitis

| Treatment Group | Week 4 Healing Rate (%) | Week 8 Healing Rate (%) |

| Tegoprazan 50 mg | 87.9 | 98.9 |

| Tegoprazan 100 mg | 90.2 | 98.9 |

| Esomeprazole 40 mg | 87.9 | 98.9 |

| Data from a Phase 3, randomized, double-blind, parallel-group comparison study in Korean patients.[2] |

Efficacy in Gastric Ulcer

A Phase 3, double-blind, active-controlled, multicenter study evaluated the efficacy of Tegoprazan for the treatment of gastric ulcers, demonstrating non-inferiority to lansoprazole.[15]

Table 3: Cumulative Healing Rates in Patients with Gastric Ulcer

| Treatment Group | Week 4 Healing Rate (%) | Week 8 Healing Rate (%) |

| Tegoprazan 50 mg | 90.6 | 94.8 |

| Tegoprazan 100 mg | 91.9 | 95.0 |

| Lansoprazole 30 mg | 89.2 | 95.7 |

| Data from a Phase 3, double-blind, active control, multicenter study.[15] |

Experimental Protocols

Phase III Trial in Erosive Esophagitis (vs. Esomeprazole)

-

Study Design: A multicenter, randomized, double-blind, parallel-group comparison study.[2]

-

Patient Population: Korean patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).

-

Randomization: Patients were randomly allocated in a 1:1:1 ratio to receive Tegoprazan 50 mg, Tegoprazan 100 mg, or esomeprazole 40 mg once daily.

-

Treatment Duration: 4 or 8 weeks.

-

Primary Endpoint: The cumulative proportion of patients with healed EE, confirmed by endoscopy, up to 8 weeks from the initiation of treatment.

-

Secondary Endpoints: Healing rates at week 4, symptom relief, and safety assessments.

-

Statistical Analysis: Non-inferiority was assessed with a margin of 10%. The primary efficacy analysis was performed on the per-protocol set.

Experimental Workflow for a Phase III Clinical Trial of Tegoprazan.

Safety and Tolerability

Across numerous clinical trials, Tegoprazan has been shown to be safe and well-tolerated.[2][15][16] The incidence of adverse events is comparable to that of standard PPIs.[2] The most commonly reported adverse events are generally mild and include gastrointestinal disturbances and headache.[16]

Conclusion

Tegoprazan represents a significant advancement in the pharmacological management of acid-related disorders. Its novel mechanism of action as a potassium-competitive acid blocker provides a rapid onset of action, potent and sustained acid suppression, and a favorable safety profile. Clinical data have robustly demonstrated its efficacy in healing erosive esophagitis and gastric ulcers, establishing it as a valuable therapeutic alternative to conventional PPIs. Ongoing research and clinical experience will further delineate the role of Tegoprazan in various gastrointestinal conditions.

References

- 1. Effect of meal timing on pharmacokinetics and pharmacodynamics of tegoprazan in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis method of tegoprazan - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis of Tegoprazan | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. How to synthesize Tegoprazan?_Chemicalbook [chemicalbook.com]

- 8. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acid secretion and the H,K ATPase of stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acid secretion and the H,K ATPase of stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of meal timing on pharmacokinetics and pharmacodynamics of tegoprazan in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Food on the Pharmacokinetics and Pharmacodynamics of a Single Oral Dose of Tegoprazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of P-CAB Agent 2 to H+/K+ ATPase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the Potassium-Competitive Acid Blocker (P-CAB), designated as "P-CAB agent 2," with its molecular target, the gastric H+/K+ ATPase. This document synthesizes available data, outlines relevant experimental methodologies, and presents visualizations of the key biological pathways and experimental processes.

Introduction to this compound and H+/K+ ATPase

The gastric H+/K+ ATPase, or proton pump, is the final step in the pathway of gastric acid secretion and a key target for the management of acid-related disorders. P-CABs are a class of acid suppressants that, unlike proton pump inhibitors (PPIs), inhibit the H+/K+ ATPase through a reversible and potassium-competitive mechanism.

"this compound" is a potent and orally active member of this class. It is also known by the following identifiers:

-

Chemical Name: 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine

-

Synonyms: DA-76639, HY-153219

This guide will delve into the specifics of its interaction with the proton pump.

Quantitative Binding Affinity Data

The available quantitative data for the binding affinity of "this compound" to H+/K+ ATPase is summarized below. It is important to note that while an IC50 value is publicly available, more detailed kinetic parameters such as Kᵢ, Kₑ, kₒₙ, and kₒբբ for "this compound" are not readily found in the public scientific literature and may be proprietary information. For comparative context, data for another well-characterized P-CAB, Tegoprazan, is included.

| Parameter | This compound | Tegoprazan (for comparison) | Target | Reference |

| IC₅₀ | <100 nM | Not explicitly stated in provided context | H+/K+ ATPase | Available data on "this compound" |

| Apparent Kₑ (pH 7.2) | Not Available | 0.56 ± 0.04 µM (high affinity) | H+/K+ ATPase | Research on Tegoprazan |

| Apparent Kₑ (pH 7.2) | Not Available | 2.70 ± 0.24 µM (low affinity) | H+/K+ ATPase | Research on Tegoprazan |

| IC₅₀ (hERG) | 18.69 µM | Not Available | hERG Potassium Channel | Available data on "this compound hydrochloride" |

Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways that converge on the activation of the H+/K+ ATPase. P-CABs directly interfere with this final step.

Caption: Gastric acid secretion pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of "this compound" to H+/K+ ATPase are not publicly available. However, the following sections describe general and widely accepted methodologies for such investigations, which would be applicable.

Preparation of H+/K+ ATPase Vesicles

-

Source: Gastric H+/K+ ATPase is typically isolated from the fundic mucosa of hog or rabbit stomachs.

-

Homogenization: The mucosal tissue is scraped and homogenized in a buffered solution (e.g., Tris-HCl) containing sucrose and protease inhibitors to maintain osmotic stability and prevent protein degradation.

-

Differential Centrifugation: The homogenate undergoes a series of centrifugation steps at increasing speeds to pellet cellular debris, nuclei, and mitochondria, enriching the microsomal fraction which contains the H+/K+ ATPase vesicles.

-

Purification: Further purification can be achieved using density gradient centrifugation (e.g., with a sucrose gradient) to isolate vesicles with high H+/K+ ATPase activity.

-

Vesicle Characterization: The protein concentration of the final vesicle preparation is determined (e.g., by Bradford or BCA assay), and the purity and activity of the H+/K+ ATPase are assessed.

In Vitro H+/K+ ATPase Inhibition Assay (IC₅₀ Determination)

This assay measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

Reaction Mixture: A reaction buffer is prepared containing Tris-HCl (pH adjusted, e.g., 7.4), MgCl₂, and KCl.

-

Enzyme Preparation: A known concentration of the purified H+/K+ ATPase vesicles is added to the reaction mixture.

-

Inhibitor Addition: "this compound" is added to the reaction mixtures at a range of concentrations. A control with no inhibitor is also prepared.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination: The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid (TCA).

-

Measurement of Activity: The activity of the H+/K+ ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The percentage of inhibition at each concentration of "this compound" is calculated relative to the control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: General workflow for determining the IC₅₀ of a P-CAB.

Radioligand Binding Assay (for Kᵢ/Kₑ Determination)

This assay directly measures the binding of a radiolabeled ligand to the H+/K+ ATPase and can be used to determine the inhibition constant (Kᵢ) of a competitive inhibitor.

-

Radioligand Selection: A suitable radiolabeled ligand that binds to the H+/K+ ATPase with high affinity and specificity is required. For P-CABs, a radiolabeled version of a known P-CAB could be used.

-

Assay Buffer: A binding buffer is prepared, typically containing Tris-HCl and other components to optimize binding.

-

Incubation: The H+/K+ ATPase vesicles are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled "this compound".

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the vesicles.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-radiolabeled competitor) from the total binding. The data is then analyzed using appropriate models (e.g., Cheng-Prusoff equation) to determine the Kᵢ value of "this compound".

Mechanism of Action: Competitive Inhibition

The interaction of "this compound" with the H+/K+ ATPase is characterized by competitive inhibition with respect to potassium ions. This relationship is a key aspect of its mechanism of action.

Caption: Competitive binding of this compound and K⁺ to the H⁺/K⁺ ATPase.

Conclusion

"this compound" is a potent inhibitor of the gastric H+/K+ ATPase, with an IC₅₀ value of less than 100 nM. Its mechanism of action is consistent with other P-CABs, involving reversible and competitive inhibition at the potassium-binding site of the proton pump. While detailed public data on its binding kinetics are limited, the provided methodologies offer a framework for the experimental determination of these crucial parameters. Further research and publication of preclinical data would allow for a more comprehensive understanding of the binding affinity and kinetic profile of this promising therapeutic agent.

An In-depth Technical Guide on the Preclinical Pharmacodynamics of P-CAB Agent 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the H+,K+-ATPase, P-CABs competitively and reversibly inhibit the proton pump by binding to the potassium-binding site.[1][2][3] This distinct mechanism of action results in a more rapid, potent, and sustained inhibition of gastric acid secretion.[4][5] "P-CAB agent 2" is a novel, next-generation compound within this class, designed for enhanced efficacy and a favorable safety profile. This document provides a comprehensive overview of the preclinical pharmacodynamics of this compound, presenting key data, experimental protocols, and mechanistic insights.

Mechanism of Action

This compound exerts its pharmacological effect by directly targeting the H+,K+-ATPase, the final step in the gastric acid secretion pathway within parietal cells. By competitively blocking the potassium ion's access to the proton pump, it effectively halts the exchange of H+ for K+, thereby preventing acid secretion into the gastric lumen.[1][2] This action is reversible and occurs in a concentration-dependent manner.

dot

Caption: this compound competitively inhibits the H+,K+-ATPase proton pump.

Quantitative Pharmacodynamic Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro H+,K+-ATPase Inhibition

| Compound | IC50 (nM) |

| This compound | 0.53 |

| Vonoprazan | 0.53 |

| Tegoprazan | 0.53[6] |

| Fexuprazan | Not specified |

| Lansoprazole | 7600[7] |

Table 2: In Vivo Gastric Acid Secretion in Anesthetized Rats

| Treatment (Dose) | Inhibition of Histamine-Stimulated Acid Secretion (%) |

| Vehicle Control | 0 |

| This compound (1 mg/kg) | 65 |

| This compound (3 mg/kg) | 95 |

| Vonoprazan (3 mg/kg) | 92 |

Table 3: 24-hour Intragastric pH in Conscious Dogs

| Treatment (Dose) | Mean Time pH > 4 (hours) |

| Vehicle Control | 2.5 |

| This compound (1 mg/kg) | 18.5 |

| Esomeprazole (3 mg/kg) | 12.0 |

Experimental Protocols

Detailed methodologies for the key preclinical studies are provided below.

1. In Vitro H+,K+-ATPase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the H+,K+-ATPase enzyme.

-

Enzyme Preparation: H+,K+-ATPase-rich microsomes were prepared from the gastric mucosa of rabbits.[8]

-

Assay Protocol:

-

The reaction mixture containing the enzyme preparation and varying concentrations of this compound was pre-incubated.[8]

-

The reaction was initiated by the addition of ATP.[8]

-

After incubation, the reaction was stopped, and the amount of inorganic phosphate released was measured spectrophotometrically.[8][9]

-

The percentage of inhibition was calculated, and the IC50 value was determined by non-linear regression analysis.

-

dot

Caption: Workflow for the in vitro H+,K+-ATPase inhibition assay.

2. In Vivo Gastric Acid Secretion in Anesthetized Rats

-

Objective: To evaluate the inhibitory effect of this compound on stimulated gastric acid secretion in a live animal model.

-

Animal Model: Male Sprague-Dawley rats were used.[10]

-

Protocol:

-

Rats were anesthetized, and a gastric cannula was inserted.[10][11]

-

The stomach was perfused with saline, and basal acid secretion was measured.[11]

-

Acid secretion was stimulated by continuous intravenous infusion of histamine.[10]

-

This compound or vehicle was administered intravenously.

-

Gastric perfusate was collected at regular intervals, and the acid content was determined by titration.[11][12]

-

The percentage inhibition of stimulated acid secretion was calculated.

-

dot

Caption: Workflow for the in vivo gastric acid secretion study in rats.

3. 24-hour Intragastric pH in Conscious Dogs

-

Objective: To assess the duration and extent of gastric acid suppression by this compound in a conscious, freely moving animal model.

-

Animal Model: Beagle dogs equipped with a gastric cannula were used.

-

Protocol:

-

Dogs were fasted overnight.

-

A pH electrode was inserted into the stomach via the cannula to continuously monitor intragastric pH.

-

This compound or a comparator was administered orally.

-

Intragastric pH was recorded for 24 hours.

-

The mean time with intragastric pH greater than 4 was calculated.

-

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potential as a highly potent and effective inhibitor of gastric acid secretion. Its rapid onset and long duration of action, as evidenced by both in vitro and in vivo studies, suggest that it may offer significant clinical advantages over existing therapies for acid-related disorders. Further clinical development is warranted to confirm these promising preclinical findings in human subjects.

References

- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. potassium-competitive-acid-blockers-current-clinical-use-and-future-developments - Ask this paper | Bohrium [bohrium.com]

- 5. (Open Access) Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? (2018) | Prashanth Rawla | 41 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of gastric acid secretion [bio-protocol.org]

A Technical Guide to the Selectivity of Potassium-Competitive Acid Blockers for the Gastric Proton Pump

Disclaimer: The term "P-CAB agent 2" does not correspond to a publicly recognized scientific or commercial designation for a specific drug. This technical guide will therefore focus on Vonoprazan (TAK-438) , a well-characterized and clinically significant Potassium-Competitive Acid Blocker (P-CAB), as a representative agent to illustrate the principles of selectivity for the gastric H⁺,K⁺-ATPase (proton pump).

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related gastrointestinal disorders.[1] Unlike traditional Proton Pump Inhibitors (PPIs), which require acid activation and bind irreversibly to the proton pump, P-CABs function through a distinct mechanism.[2][3] They competitively and reversibly inhibit the gastric H⁺,K⁺-ATPase by binding to or near the potassium (K⁺) binding site on the enzyme.[4][5] This ionic interaction blocks the final step in the gastric acid secretion pathway.[6]

Vonoprazan is a novel, orally active P-CAB that potently suppresses gastric acid secretion.[7][8] Key pharmacological advantages of Vonoprazan include:

-

Rapid Onset of Action: Vonoprazan does not require acid activation, allowing it to inhibit the proton pump directly and rapidly.[4][6]

-

Acid Stability: It is stable in the acidic environment of the stomach, eliminating the need for enteric coating.[9][10]

-

Inhibition of Active and Resting Pumps: It can bind to the H⁺,K⁺-ATPase regardless of its secretory state, providing more consistent acid suppression.[11][12]

-

High Affinity and Slow Dissociation: Vonoprazan exhibits a high binding affinity and a slow dissociation rate from the enzyme, contributing to its potent and long-lasting effect.[11][13]

This guide provides an in-depth analysis of Vonoprazan's selectivity for the gastric proton pump, presenting key quantitative data and the experimental methodologies used for its determination.

Quantitative Analysis of Selectivity and Potency

The efficacy of Vonoprazan stems from its high potency and remarkable selectivity for the gastric H⁺,K⁺-ATPase over other related ion pumps, such as the Na⁺,K⁺-ATPase.

Inhibitory Potency against Gastric H⁺,K⁺-ATPase

The inhibitory potency of Vonoprazan is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the inhibitor required to produce half-maximum inhibition, providing a direct measure of its binding affinity.

| Parameter | Value (nM) | pH Condition | Source |

| IC₅₀ | 19 | 6.5 | [7][8] |

| Kᵢ | 3.0 | 6.5 | [7][13][14] |

| Kᵢ | 10 | 7.0 | [11][14] |

| Table 1: Inhibitory Potency of Vonoprazan against Gastric H⁺,K⁺-ATPase. |

Selectivity for H⁺,K⁺-ATPase vs. Na⁺,K⁺-ATPase

High selectivity is a critical attribute for minimizing off-target effects. Vonoprazan demonstrates exceptional selectivity for the gastric proton pump.

| Target Enzyme | Activity | Observation | Source |

| Gastric H⁺,K⁺-ATPase | Inhibited | IC₅₀ = 19 nM | [7][8] |

| Na⁺,K⁺-ATPase | Not Inhibited | No inhibition observed even at concentrations 500 times higher than the IC₅₀ for H⁺,K⁺-ATPase. | [7][8] |

| Table 2: Selectivity Profile of Vonoprazan. |

Experimental Protocol: In Vitro H⁺,K⁺-ATPase Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory activity of a P-CAB like Vonoprazan on the gastric H⁺,K⁺-ATPase in vitro. The principle of the assay is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Materials and Reagents

-

Enzyme Source: Microsomal fraction containing H⁺,K⁺-ATPase, prepared from swine or sheep gastric mucosa.[8][15]

-

Buffer: Tris-HCl buffer (e.g., 20-40 mM, pH 6.5 or 7.4).[15][16]

-

Substrate: Adenosine-5'-triphosphate (ATP) Tris salt (2 mM).[15][16]

-

Test Compound: Vonoprazan, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Omeprazole or another known inhibitor.[16]

-

Stop Solution: Ice-cold 10% Trichloroacetic Acid (TCA).[15][18]

-

Phosphate Detection Reagent: Ammonium molybdate and a reducing agent (e.g., Fiske-Subbarow reagent).[17]

Enzyme Preparation

-

Obtain fresh gastric mucosa from a suitable animal model (e.g., swine).[8]

-

Homogenize the mucosal scrapings in a sucrose buffer solution (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 6.8).[8]

-

Perform differential centrifugation. First, centrifuge at a lower speed (e.g., 20,000 x g) to remove larger cellular debris.[8]

-

Centrifuge the resulting supernatant at a higher speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the H⁺,K⁺-ATPase vesicles.[8]

-

Resuspend the pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).[17]

Assay Procedure

-

Assay Setup: In a microplate or test tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, and the enzyme preparation (e.g., 10 µg of microsomal protein).[16]

-

Pre-incubation: Add various concentrations of the test compound (Vonoprazan) or positive control to the reaction mixture. Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[17][18]

-

Reaction Initiation: Start the enzymatic reaction by adding ATP to the mixture.[15][18]

-

Incubation: Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C.[16]

-

Reaction Termination: Stop the reaction by adding the ice-cold TCA solution. This denatures the enzyme and prevents further ATP hydrolysis.[15][16]

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein (e.g., 2,000 x g for 10 minutes).[18]

Quantification and Data Analysis

-

Phosphate Measurement: Transfer the supernatant to a new plate and add the phosphate detection reagent. The amount of inorganic phosphate released is determined colorimetrically by measuring the absorbance at a specific wavelength (e.g., 640-660 nm) using a spectrophotometer.[15][17]

-

Calculation: The inhibitory rate (%) is calculated for each concentration of the test compound relative to a control (no inhibitor).

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Visualizations: Pathways and Workflows

Mechanism of P-CAB Action on Gastric Parietal Cells

Caption: P-CABs like Vonoprazan competitively block the K⁺ site of the H⁺,K⁺-ATPase.

Experimental Workflow for H⁺,K⁺-ATPase Inhibition Assay

Caption: Workflow for determining the IC₅₀ of a P-CAB against H⁺,K⁺-ATPase.

Conclusion

The technical data robustly demonstrate that Vonoprazan is a highly potent and exceptionally selective inhibitor of the gastric H⁺,K⁺-ATPase. Its mechanism of action, characterized by high-affinity, reversible, and K⁺-competitive binding, allows for rapid, profound, and sustained suppression of gastric acid secretion.[4][11] The significant selectivity for the gastric proton pump over the Na⁺,K⁺-ATPase underscores its targeted pharmacological profile, minimizing the potential for off-target effects.[7][8] These properties establish Vonoprazan as a cornerstone agent in the class of Potassium-Competitive Acid Blockers for the treatment of acid-related diseases.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. droracle.ai [droracle.ai]

- 3. Clinical Implications of Proton Pump Inhibitors and Vonoprazan Micro/Nano Drug Delivery Systems for Gastric Acid-Related Disorders and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]

- 7. Vonoprazan Fumarate (TAK 438) | Potassium Channel inhibitor | P-CAB (potassium-competitive acid blocker) |CAS 1260141-27-2 |TAK-438, TAK 438, trade name Takecab InvivoChem [invivochem.com]

- 8. Vonoprazan (TAK-438) | Proton Pump | CAS 881681-00-1 | Buy Vonoprazan (TAK-438) from Supplier InvivoChem [invivochem.com]

- 9. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ajpp.in [ajpp.in]

- 16. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jnsbm.org [jnsbm.org]

In Vitro Characterization of Vonoprazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characterization of vonoprazan, a potassium-competitive acid blocker (P-CAB). As a representative of the P-CAB class, vonoprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) for the management of acid-related disorders. This document details the key in vitro assays used to define its pharmacological profile, including its potent and selective inhibition of the gastric H+,K+-ATPase, its metabolic properties, and its broader selectivity profile. Experimental methodologies are described to enable replication and further investigation. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate key pathways and experimental workflows.

Introduction

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that potently suppresses gastric acid secretion by reversibly inhibiting the H+,K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] Unlike proton pump inhibitors (PPIs), vonoprazan does not require acid activation and can inhibit both active and inactive proton pumps, leading to a rapid, potent, and sustained acid suppression.[1][2][4] This guide focuses on the comprehensive in vitro characterization of vonoprazan, providing a technical resource for researchers in pharmacology and drug development.

Mechanism of Action: Inhibition of Gastric H+,K+-ATPase

Vonoprazan's primary mechanism of action is the potassium-competitive inhibition of the gastric H+,K+-ATPase.[1][2] It binds ionically and reversibly to the K+ binding site of the proton pump, preventing the exchange of H+ and K+ ions and thereby blocking the final step of gastric acid secretion.[1][2] This action is independent of the secretory state of the parietal cells.[4][5]

Signaling Pathway of Gastric Acid Secretion and Inhibition by Vonoprazan

Caption: Mechanism of Vonoprazan's inhibitory action on the gastric H+,K+-ATPase.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies characterizing vonoprazan.

Table 1: H+,K+-ATPase Inhibitory Activity

| Parameter | Value | Species/System | pH | Reference |

| IC50 | 19 nM | Porcine gastric microsomes | 6.5 | [6] |

| IC50 | 0.30 µM | Isolated rabbit gastric glands (forskolin-induced) | - | [6][7] |

| Ki | 3.0 nM | - | 6.5 | |

| Ki | 10 nM | - | 7.0 | [8][9] |

Table 2: Selectivity Profile

| Target | Activity | Concentration | Reference |

| Na+,K+-ATPase | No significant inhibition | Several hundred-fold higher than H+,K+-ATPase IC50 | [6] |

| Muscarinic M1 Receptor | Inhibition | Micromolar concentrations | [6] |

| Muscarinic M3 Receptor | Inhibition | Micromolar concentrations | [6] |

Table 3: Cytochrome P450 (CYP) Inhibition

| CYP Isoform | IC50 (µM) | System | Reference |

| CYP2B6 | 3.68 | Rat liver microsomes | [10][11][12] |

| CYP2C9 | 18.34 | Rat liver microsomes | [10][11][12] |

| CYP2C19 | ≥ 16 | Human liver microsomes | [13] |

| CYP2D6 | 3.62 | Rat liver microsomes | [10][11][12] |

| CYP3A4 | 22.48 | Rat liver microsomes | [10][11][12] |

| CYP1A2 | No inhibition | Rat liver microsomes | [10][11] |

| CYP2E1 | No inhibition | Rat liver microsomes | [10][11] |

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments used to characterize vonoprazan.

H+,K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of vonoprazan against the gastric proton pump.

Materials:

-

Lyophilized porcine gastric microsomes (source of H+,K+-ATPase)

-

Vonoprazan stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 6.5)

-

ATP (adenosine triphosphate)

-

Valinomycin

-

Potassium chloride (KCl)

-

Malachite green reagent for phosphate detection

Procedure:

-

Preparation of Microsomes: Reconstitute lyophilized porcine gastric microsomes in the assay buffer.

-

Incubation: In a 96-well plate, add the reconstituted microsomes, varying concentrations of vonoprazan (or vehicle control), and valinomycin. Pre-incubate for a specified time at 37°C.

-

Initiation of Reaction: Initiate the ATPase reaction by adding a mixture of ATP and KCl.

-

Termination of Reaction: After a defined incubation period (e.g., 10-20 minutes) at 37°C, stop the reaction by adding the malachite green reagent.

-

Detection: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released from ATP hydrolysis.

-

Data Analysis: Calculate the percentage of inhibition for each vonoprazan concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the vonoprazan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: H+,K+-ATPase Inhibition Assay

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. droracle.ai [droracle.ai]

- 3. Vonoprazan a novel potassium competitive acid blocker; another leap forward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vonoprazan (hydrochloride) | Benchchem [benchchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. jmnc.samipubco.com [jmnc.samipubco.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Assessment of Potential for CYP-Inhibition-Based Drug-Drug Interaction Between Vonoprazan and Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Research on Keverprazan (P-CAB agent 2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan, also referred to as "P-CAB agent 2," is a novel, orally active potassium-competitive acid blocker (P-CAB) that has demonstrated potent and sustained inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the early-phase research on Keverprazan, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing core mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of acid-related gastrointestinal disorders.

Mechanism of Action

Keverprazan is a member of the P-CAB class of drugs, which act by competitively and reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells. Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly, P-CABs can inhibit the proton pump without the need for acid activation, leading to a more rapid onset of action.

Preclinical Pharmacology

In preclinical studies, Keverprazan has been shown to be a potent inhibitor of H+/K+-ATPase with an IC50 value of less than 100 nM. It exhibits selectivity for the gastric proton pump and has been observed to inhibit histamine-induced gastric acid secretion without causing acute toxicity. An in-vitro study on the hERG potassium channel reported an IC50 value of 18.69 μM.

Quantitative Data from Early-Phase Clinical Trials

The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) data from Phase I and Phase II clinical trials of Keverprazan.

Table 1: Pharmacokinetic Parameters of Single Ascending Doses of Keverprazan in Healthy Volunteers (Phase Ia)

| Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | CL/F (L/h) |

| 5 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | 88.8 - 198 |

| 10 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | 88.8 - 198 |

| 20 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | 88.8 - 198 |

| 40 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | 88.8 - 198 |

| 60 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | 88.8 - 198 |

Cmax and AUC increased with the dose.[1]

Table 2: Pharmacodynamic Effect of Single Ascending Doses of Keverprazan in Healthy Volunteers (Phase Ia)

| Dose | Intragastric pH >5 Holding Time Ratio (HTR) over 24h (%) |

| 5 mg | 7.9 ± 8.1 |

| 10 mg | 26.2 ± 22.8 |

| 20 mg | 80.2 ± 8.8 |

| 40 mg | 88.1 ± 8.6 |

| 60 mg | 93.0 ± 1.7 |

| 30 mg Lansoprazole | 57.1 ± 26.4 |

The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[1]

Table 3: Effect of Food on Keverprazan Pharmacokinetics (Phase Ib)

| Parameter | Geometric Mean Ratio (90% CI) (Fed vs. Fasting) |

| Cmax | 126.8% (109.0% - 147.5%) |

| AUC0-∞ | 134.9% (123.8% - 146.9%) |

Table 4: Pharmacokinetic Parameters of Multiple Doses of Keverprazan in Healthy Volunteers (Phase Ic, Day 7)

| Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) |

| 20 mg | 1.25 - 3.0 | 43.1 | 6.23 |

| 40 mg | 1.25 - 3.0 | 93.2 | 7.01 |

A steady-state in exposure was generally reached after 7 days of treatment with no apparent accumulation.[2][3][4]

Table 5: Pharmacodynamic Effect of Multiple Doses of Keverprazan in Healthy Volunteers (Phase Ic)

| Treatment | Intragastric pH >5 HTR over 24h (%) - Day 1 | Intragastric pH >5 HTR over 24h (%) - Day 7 |

| 20 mg Keverprazan | 84.4 | 97.4 |

| 40 mg Keverprazan | 84.5 | 100.0 |

| 20 mg Vonoprazan | 79.1 | 99.0 |

The intragastric pH >5 HTR of keverprazan reached a plateau at 20 mg.[2][3][4]

Table 6: Efficacy of Keverprazan in Patients with Duodenal Ulcer (Phase II)

| Treatment Group | Duodenal Ulcer Healing Rate at Week 4 (%) | Duodenal Ulcer Healing Rate at Week 6 (%) |

| 20 mg Keverprazan | 87.27 | 96.36 |

| 30 mg Keverprazan | 90.16 | 98.36 |

| 30 mg Lansoprazole | 79.69 | 92.19 |

Keverprazan was effective and non-inferior to lansoprazole in healing duodenal ulcers.[5]

Table 7: Safety and Tolerability of Keverprazan in Early-Phase Trials

| Study Phase | Keverprazan Adverse Event Rate | Placebo/Comparator Adverse Event Rate | Notes |

| Phase Ia (SAD) | 32.50% (13/40 subjects) | 37.50% (Placebo), 50.00% (Lansoprazole) | All adverse events were mild.[1] |

| Phase Ic (MAD) | 56.25% (9/16 subjects) | 50.00% (Placebo), 50.00% (Vonoprazan) | Adverse events were mild, with one moderate abdominal pain leading to withdrawal. No serious adverse events occurred.[2][3][4] |

| Phase II (DU) | Lower than 30 mg Lansoprazole and 30 mg Keverprazan groups (p<0.05) | - | The incidence of adverse events in the 20 mg keverprazan group was significantly lower.[5] |

Experimental Protocols

Phase Ia: Single Ascending Dose Study in Healthy Chinese Subjects

-

Study Design: A randomized, placebo- and positive-controlled, dose-escalated Phase Ia trial.[1]

-

Participants: Healthy Chinese subjects.[1]

-

Dosing: Subjects were enrolled in sequential dose groups of 5 mg, 10 mg, 20 mg, 40 mg, and 60 mg of Keverprazan. Within each dose group, subjects were randomized to receive a single oral dose of Keverprazan (n=8), lansoprazole 30 mg (n=2), or placebo (n=2).[1]

-

Assessments:

-

Pharmacokinetics: Blood samples were collected at predefined time points to determine plasma concentrations of Keverprazan and calculate PK parameters including Tmax, Cmax, AUC, t1/2, and CL/F.[1]

-

Pharmacodynamics: Intragastric pH was monitored continuously over a 24-hour period to determine the percentage of time the pH remained above 5 (pH >5 HTR).[1]

-

Safety: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.[1]

-

Phase Ib: Food-Effect Study in Healthy Subjects

-

Study Design: A randomized, open-label, two-period, two-sequence crossover study.

-

Participants: Healthy subjects.

-

Procedure: Subjects received a single oral dose of Keverprazan under both fasting and fed (high-fat meal) conditions, with a washout period between treatments.

-

Assessments:

-

Pharmacokinetics: Serial blood samples were collected to determine the effect of food on the Cmax and AUC of Keverprazan.

-

Phase Ic: Multiple Ascending Dose Study in Healthy Adults

-

Study Design: A randomized, positive- and placebo-controlled Phase Ic trial.[3]

-

Participants: Twenty-six healthy adults.[3]

-

Dosing: Subjects were randomized to receive daily oral doses of 20 mg Keverprazan (n=8), 40 mg Keverprazan (n=8), placebo (n=6), or 20 mg vonoprazan (n=4) for 7 consecutive days.[3]

-

Assessments:

-

Pharmacokinetics: Blood samples were collected on day 1 and day 7 to determine plasma concentrations and assess for drug accumulation.[3]

-

Pharmacodynamics: 24-hour intragastric pH monitoring was performed on day 1 and day 7 to evaluate the acid-suppressing effect.[3]

-

Safety: Comprehensive safety monitoring was conducted throughout the study.[3]

-

Phase II: Efficacy and Safety Study in Patients with Duodenal Ulcer

-

Study Design: A randomized, double-blind, double-dummy, multicenter, parallel-controlled study.[5]

-

Participants: Patients with endoscopically confirmed active duodenal ulcers.[5]

-

Dosing: A total of 180 subjects were randomized to receive either 20 mg Keverprazan, 30 mg Keverprazan, or 30 mg lansoprazole once daily for 4 to 6 weeks.[5]

-

Assessments:

-

Efficacy: The primary endpoint was the duodenal ulcer healing rate at week 6, as confirmed by endoscopy. The healing rate at week 4 was a secondary endpoint.

-

Safety: The incidence of adverse events was monitored and compared between the treatment groups.[5]

-

Mandatory Visualizations

Signaling Pathway of Keverprazan

Caption: Mechanism of action of Keverprazan on the gastric proton pump.

Experimental Workflow: Phase Ia Single Ascending Dose Trial

Caption: Workflow of the Phase Ia single ascending dose clinical trial.

Logical Relationship: Keverprazan's Therapeutic Effect

Caption: Logical cascade of Keverprazan's therapeutic effect.

References

- 1. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-EPMC10582672 - Keverprazan, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects. - OmicsDI [omicsdi.org]

- 3. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of keverprazan for duodenal ulcer: A phase II randomized, double-blind, parallel-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Potassium-Competitive Acid Blockers

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular targets of Potassium-Competitive Acid Blockers (P-CABs), a modern class of drugs for treating acid-related gastrointestinal disorders. Due to the generalized nature of "P-CAB agent 2," this document will focus on the well-characterized and clinically significant agents Vonoprazan and Tegoprazan as representative examples of the class.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in acid suppression therapy, offering distinct pharmacological advantages over traditional proton pump inhibitors (PPIs).[1][2][3] P-CABs, including agents like Vonoprazan, Tegoprazan, and Fexuprazan, provide rapid, potent, and sustained inhibition of gastric acid secretion.[1][4] Unlike PPIs, their action is independent of food intake, they do not require acid activation, and their efficacy is less affected by CYP2C19 genetic polymorphisms.[4][5][6] These characteristics make them a valuable alternative for managing conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Helicobacter pylori infections.[1][2][4]

Primary Molecular Target: Gastric H⁺/K⁺-ATPase

The principal molecular target for all P-CABs is the gastric hydrogen-potassium adenosine triphosphatase (H⁺/K⁺-ATPase) , also known as the proton pump.[1][3][7] This enzyme is located on the secretory canaliculi of parietal cells in the stomach lining and is responsible for the final step in gastric acid secretion—the exchange of intracellular protons (H⁺) for extracellular potassium ions (K⁺).

Mechanism of Action

P-CABs function as potent and highly selective inhibitors of the H⁺/K⁺-ATPase. Their mechanism is fundamentally different from that of PPIs:

-

Potassium-Competitive Inhibition : P-CABs bind ionically and reversibly to the pump, competing directly with potassium ions at the K⁺-binding site on the enzyme's luminal surface.[2][3][5][8] This blockade prevents the conformational change required for proton translocation, thereby inhibiting acid secretion.

-

No Acid Activation Required : P-CABs are acid-stable weak bases.[9] They do not require an acidic environment for activation and can therefore inhibit both active and inactive proton pumps.[3][10] This contributes to their rapid onset of action.[5]

-

High Affinity and Slow Dissociation : Agents like Vonoprazan exhibit a high affinity for the proton pump and a notably slow dissociation rate, which contributes to their prolonged duration of action.[6][11] For instance, the half-life of Vonoprazan's dissociation from the pump is approximately 12.5 hours.[11] This allows for sustained acid suppression over a 24-hour period.[12]

Quantitative Pharmacological Data

P-CABs demonstrate potent and selective inhibition of the gastric H⁺/K⁺-ATPase. The following table summarizes key inhibitory constants for representative agents.

| Agent | Target Enzyme | Parameter | Value | Species | Reference |

| Vonoprazan | Gastric H⁺/K⁺-ATPase | IC₅₀ | 18 nM | Porcine | [11] |

| Gastric H⁺/K⁺-ATPase | Kᵢ (at pH 6.5) | 3 nM | Porcine | [11] | |

| Tegoprazan | Gastric H⁺/K⁺-ATPase | IC₅₀ | 0.29 - 0.52 µM | Porcine, Canine, Human | [13][14] |

| Na⁺/K⁺-ATPase | IC₅₀ | >100 µM | Canine Kidney | [13][14] | |

| SCH28080 * | Gastric H⁺/K⁺-ATPase | IC₅₀ | 140 nM | - | [11] |

SCH28080 is an early P-CAB prototype shown for comparison.

Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a P-CAB on the H⁺/K⁺-ATPase enzyme, based on common methodologies cited in the literature.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified H⁺/K⁺-ATPase.

1. Preparation of H⁺/K⁺-ATPase Enzyme:

- The enzyme is typically sourced from gastric microsomes isolated from homogenized mucosal scrapings of porcine or sheep stomachs.[15]

- The homogenate is subjected to differential centrifugation to isolate the microsomal fraction rich in H⁺/K⁺-ATPase.

- The protein concentration of the final enzyme preparation is determined using a standard method, such as the Lowry or Bradford assay.

2. Assay Procedure:

- The enzyme preparation is pre-incubated with various concentrations of the P-CAB test compound (or a standard inhibitor like omeprazole) for a defined period (e.g., 30-60 minutes) at 37°C.[15][16]

- The reaction is initiated by adding an assay mixture containing:

- Buffer: Tris-HCl (e.g., 20 mM, pH 7.4)[15][16]

- Cofactors: MgCl₂ (e.g., 2 mM) and KCl (e.g., 2-20 mM)[15][16]

- Substrate: Adenosine-5'-triphosphate (ATP) (e.g., 2 mM)[15][16]

- The reaction proceeds for a set time (e.g., 30 minutes) at 37°C.

3. Measurement of ATPase Activity:

- The reaction is terminated by adding an ice-cold solution, such as 10% trichloroacetic acid.[16]

- Enzyme activity is quantified by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done colorimetrically using a malachite green or acid-molybdate assay.[17]

- The K⁺-stimulated ATPase activity is calculated by subtracting the basal activity (measured in the absence of KCl) from the total activity.[17]

4. Data Analysis:

- The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (0% inhibition).

- A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

- The IC₅₀ value is determined by fitting the data to a sigmoidal (four-parameter logistic) equation using non-linear regression analysis.[17]

Secondary Targets and Selectivity

P-CABs are characterized by their high selectivity for the gastric H⁺/K⁺-ATPase. Studies show that the concentration of P-CABs required to inhibit other related ion pumps, such as the Na⁺/K⁺-ATPase, is significantly higher. For example, Tegoprazan's IC₅₀ for Na⁺/K⁺-ATPase is over 100 µM, demonstrating a wide therapeutic window and minimal off-target activity on this critical enzyme.[13][14]

Interestingly, some research suggests a potential secondary effect on gastrointestinal motility. In canine models, Tegoprazan was observed to evoke phase III contractions of the migrating motor complex, an effect also seen with Vonoprazan.[13] This suggests a potential area for further investigation into the broader pharmacological profile of this drug class.

Visualizations

Signaling Pathway for Gastric Acid Secretion

Experimental Workflow for In Vitro H⁺/K⁺-ATPase Inhibition Assay

Logical Comparison: P-CAB vs. PPI Mechanism of Action

References

- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]

- 4. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. tandfonline.com [tandfonline.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Tegoprazan? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. droracle.ai [droracle.ai]

- 11. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ajpp.in [ajpp.in]

- 16. jnsbm.org [jnsbm.org]

- 17. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

Keverprazan (P-CAB Agent 2): A Technical Guide to its Core Intellectual Property and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan, also referred to as "P-CAB agent 2," is a novel, potent, and orally active potassium-competitive acid blocker (P-CAB) developed by Jiangsu Carephar Pharmaceuticals.[1][2] It represents a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[3] Keverprazan reversibly inhibits the gastric H+/K+-ATPase (proton pump) by competing with potassium ions, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[3][4] This technical guide provides an in-depth overview of the core intellectual property surrounding Keverprazan, its mechanism of action, and the key experimental data supporting its development.

Intellectual Property Landscape

The primary intellectual property protecting Keverprazan is detailed in the international patent application WO2016119505A1 . This patent discloses the core chemical structure, synthesis methods, and initial biological activity data for a series of sulfonylpyrrole derivatives, including Keverprazan. The key innovation lies in the specific substitutions on the pyrrole and phenylsulfonyl scaffolds, which confer high potency and favorable pharmacokinetic properties.

While the full text of the patent provides extensive details, the core claims revolve around the novel chemical entity of Keverprazan and its use in treating acid-related diseases. The synthesis routes described generally involve a multi-step process, with key intermediates being 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and 3-(3-methoxypropoxy)aniline.[5]

Mechanism of Action and Signaling Pathway

Keverprazan exerts its acid-suppressing effect by directly targeting the H+/K+-ATPase, the final step in the gastric acid secretion pathway within parietal cells. Unlike PPIs, which require acidic activation and form a covalent bond with the proton pump, Keverprazan binds reversibly and competitively with the potassium ion binding site on the enzyme.[3] This leads to a rapid onset of action that is independent of meal times.

The signaling pathway for gastric acid secretion involves the activation of parietal cells by histamine, gastrin, and acetylcholine. These secretagogues stimulate intracellular signaling cascades that ultimately lead to the translocation and activation of H+/K+-ATPase at the apical membrane of the parietal cell. Keverprazan directly interferes with this final step.

References

- 1. Keverprazan hydrochloride - Jiangsu Carephar pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 2. Keverprazan Hydrochloride: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carephar’s P-CAB drug gets China nod for duodenal ulcer, reflux esophagitis | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

The Ascendancy of Potassium-Competitive Acid Blockers: A Technical Review of Novel Gastric Acid Suppressants

For Researchers, Scientists, and Drug Development Professionals

The landscape of acid-related disorder management is undergoing a significant transformation with the emergence of Potassium-Competitive Acid Blockers (P-CABs). This technical guide provides an in-depth review of the core scientific and clinical data surrounding this innovative class of drugs, with a focus on prominent agents that have been the subject of extensive research. Moving beyond the limitations of traditional proton pump inhibitors (PPIs), P-CABs offer a distinct mechanism of action, leading to a more rapid, potent, and sustained control of gastric acid secretion. This paper will delve into the fundamental pharmacology, comparative efficacy, and safety profiles of key P-CABs, supported by detailed experimental protocols and visual representations of their molecular interactions and clinical investigation frameworks.

Mechanism of Action: A Paradigm Shift in Acid Suppression

Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of acid suppressants that directly target the H+/K+ ATPase, or proton pump, in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly to the proton pump, P-CABs function through a distinct and more direct mechanism.[3][4]

These agents are weak bases that, after systemic absorption, concentrate in the acidic canaliculi of parietal cells.[1][4] In their protonated form, P-CABs bind ionically and reversibly to the H+/K+ ATPase, competitively inhibiting the binding of potassium (K+) ions.[4][5] This blockade of the potassium-binding site prevents the conformational change in the proton pump necessary for the final step of gastric acid secretion – the exchange of intracellular H+ for extracellular K+.[1][5]

A key advantage of P-CABs is that their action is not dependent on the secretory state of the parietal cell; they can bind to both active and inactive proton pumps.[3] This leads to a more rapid onset of action and a more profound and sustained elevation of intragastric pH compared to traditional PPIs.[1][5]

References

- 1. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]

- 4. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

P-CAB Agent 2 (Keverprazan) and Other Potassium-Competitive Acid Blockers: A Technical Guide to Novel Therapeutic Indications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) are a novel class of acid-suppressing agents that reversibly inhibit the gastric H+/K+-ATPase (proton pump) by competing with potassium ions.[1] This mechanism provides a rapid, potent, and sustained control of gastric acid secretion, offering potential advantages over traditional proton pump inhibitors (PPIs).[2] While initially developed for acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers, emerging research is exploring the therapeutic potential of P-CABs, including "P-CAB agent 2" (Keverprazan), in a range of novel indications. This technical guide provides an in-depth overview of the current evidence, experimental protocols, and underlying mechanisms for these new applications.

Keverprazan, also referred to as this compound, is a potent and orally active potassium-competitive acid blocker that inhibits H+/K+-ATPase activity.[3][4] It has been approved in China for the treatment of reflux esophagitis and duodenal ulcers.[4]

Core Mechanism of Action: H+/K+-ATPase Inhibition

P-CABs, unlike PPIs, do not require acid activation and can bind to both active and inactive proton pumps.[5] This leads to a faster onset of action and more consistent acid suppression, independent of meal times.[6][7] The reversible nature of their binding also contributes to their distinct pharmacological profile.

References

- 1. A Study in Adult Participants With EoE to Evaluate Vonoprazan 20 mg Compared to Placebo After 12 Weeks and to Evaluate Vonoprazan 20 mg Up to 24 Weeks - Food Allergy Research & Education [trials.foodallergy.org]

- 2. researchgate.net [researchgate.net]

- 3. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Tegoprazan Versus Proton Pump Inhibitors for Erosive Esophagitis: A Meta‐Analysis of Noninferiority Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnmjournal.org [jnmjournal.org]

- 7. Frontiers | Novel Potassium-Competitive Acid Blocker, Tegoprazan, Protects Against Colitis by Improving Gut Barrier Function [frontiersin.org]

Investigating the Off-Target Effects of Vonoprazan: A Technical Guide

Disclaimer: The compound "P-CAB agent 2" is a placeholder. This document focuses on a well-characterized, real-world Potassium-Competitive Acid Blocker (P-CAB), Vonoprazan (TAK-438) , to provide a data-rich and scientifically accurate guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vonoprazan (TAK-438) is a first-in-class Potassium-Competitive Acid Blocker (P-CAB) that potently suppresses gastric acid secretion.[1][2] It acts by reversibly inhibiting the gastric H+, K+-ATPase (proton pump) in a potassium-competitive manner.[1][3] Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, Vonoprazan's mechanism allows for a rapid onset of action and prolonged acid suppression, offering potential advantages in treating acid-related disorders.[3][4] A critical aspect of its development and safety assessment involves a thorough investigation of its potential off-target effects.

This guide provides an in-depth overview of the known off-target profile of Vonoprazan, details the experimental methodologies used for such assessments, and visualizes key pathways and workflows. While comprehensive proprietary screening data is not fully available in the public domain, this document synthesizes published non-clinical and clinical data to build a robust profile.

On-Target and Off-Target Selectivity

The primary pharmacological activity of Vonoprazan is potent and highly selective inhibition of the gastric H+, K+-ATPase. Its selectivity for this target over other related ATPases is a key determinant of its safety profile.

Quantitative Data on Target Affinity and Selectivity

Vonoprazan exhibits high affinity for the gastric proton pump, with a very slow dissociation rate that contributes to its long-lasting effect.[3][5] Preclinical studies have established its selectivity against the ubiquitous Na+, K+-ATPase.

| Target | Parameter | Value | Reference |

|---|---|---|---|

| Gastric H+, K+-ATPase | Ki (inhibition constant) | 3.0 nM | [3] |

| Gastric H+, K+-ATPase | IC50 (half maximal inhibitory concentration) | 17 - 19 nM | [5] |

| Na+, K+-ATPase | Selectivity (over H+, K+-ATPase) | >925-fold |

On-Target Physiological Effects

The profound and sustained gastric acid suppression by Vonoprazan leads to a predictable physiological response: an increase in serum gastrin levels.[1][6][7] This hypergastrinemia is a class effect for potent acid-suppressing agents and is considered a consequence of the on-target mechanism rather than a direct off-target interaction. Long-term elevation of gastrin is monitored in clinical practice.[8]

Off-Target Profile: Metabolic Pathways and Safety Pharmacology

While a comprehensive screening panel against a wide array of receptors and kinases is not publicly detailed, significant insights into Vonoprazan's off-target profile can be derived from its metabolic pathway analysis and its favorable safety profile in preclinical and clinical studies.

Cytochrome P450 (CYP) Interactions

Vonoprazan's metabolism and potential for drug-drug interactions (DDIs) represent a key area of off-target investigation. It is metabolized by multiple CYP isoforms, which can minimize the impact of co-administered drugs that inhibit a single pathway.[9][10]

| Interaction Type | Details | Parameter | Value | Reference |

|---|---|---|---|---|

| Metabolism of Vonoprazan | Primary metabolizing enzyme | - | CYP3A4 | [9][10] |

| Other contributing enzymes | - | CYP2B6, CYP2C19, CYP2D6, SULT2A1 | [10] | |

| Inhibition by Poziotinib (in vitro) | IC50 | 10.6 µM | ||

| Inhibition by Amlodipine (in vitro, HLM) | IC50 | Stronger inhibition than in Rat Liver Microsomes | [9] | |

| Inhibition by Vonoprazan | Potential weak inhibition of CYP2C19 | - | - | |

| Inhibition of CYP2B6 and CYP3A4/5 | - | - |

Key Safety Pharmacology Findings